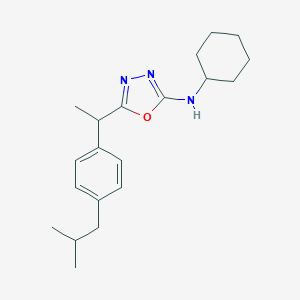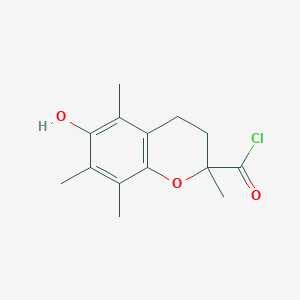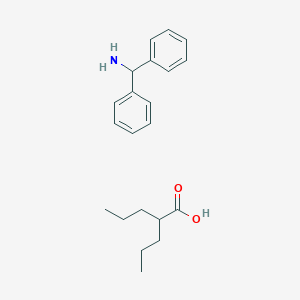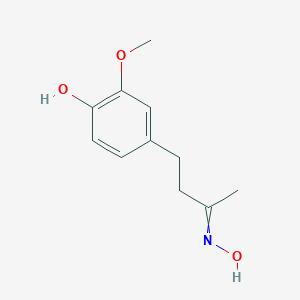
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine, also known as JNJ-40411813, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine exerts its therapeutic effects by modulating the activity of certain receptors in the body. It acts as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammation and pain. By blocking this receptor, N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine reduces inflammation and pain in animal models.
Biochemical and Physiological Effects:
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has been shown to have a good safety profile in preclinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine is its potential therapeutic applications in various areas of scientific research. It has shown promising results in preclinical studies for the treatment of various diseases, including arthritis, neuropathic pain, Alzheimer's disease, and traumatic brain injury. However, one of the limitations of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine is its limited availability and high cost, which may hinder its widespread use in scientific research.
Future Directions
There are several future directions for the research on N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine. One of the areas of interest is its potential therapeutic applications in the treatment of various inflammatory and pain-related disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, the potential neuroprotective effects of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine in various neurological disorders warrant further investigation. Finally, the development of more efficient and cost-effective synthesis methods for N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine may facilitate its widespread use in scientific research.
Synthesis Methods
The synthesis of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the reaction of 2-amino-5-cyclohexyl-1,3,4-oxadiazole with 4-(2-methylpropyl)benzaldehyde in the presence of a suitable catalyst to obtain the intermediate product. This intermediate is then further reacted with ethyl chloroacetate to yield the final product.
Scientific Research Applications
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has shown potential therapeutic applications in various areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
properties
CAS RN |
184706-23-8 |
|---|---|
Molecular Formula |
C20H29N3O |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C20H29N3O/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-22-23-20(24-19)21-18-7-5-4-6-8-18/h9-12,14-15,18H,4-8,13H2,1-3H3,(H,21,23) |
InChI Key |
QWZURBKYUONRAN-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3 |
synonyms |
N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-a mine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)


![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)









![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)